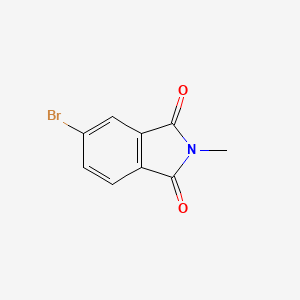

4-Bromo-N-methylphthalimide

説明

Overview of Phthalimide (B116566) Derivatives in Chemical Research

Phthalimides, characterized by a fused benzene (B151609) ring and a five-membered imide ring, are a class of compounds that have garnered considerable attention in chemical research. ucl.ac.ukbiomedgrid.comrsc.org Their rigid structure and the reactivity of the imide group make them valuable building blocks in the synthesis of a wide array of organic molecules. rsc.orgacs.org Phthalimide derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.org In medicinal chemistry, the phthalimide moiety is recognized as a pharmacophore, a key structural feature responsible for a drug's biological activity. ucl.ac.ukresearchgate.net Numerous phthalimide-based compounds have been investigated and developed for their anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. ucl.ac.ukbiomedgrid.comnih.gov The well-known drug, thalidomide, and its analogs, such as lenalidomide (B1683929) and pomalidomide, underscore the therapeutic importance of the phthalimide scaffold. ucl.ac.uknih.gov

Significance of Halogenated Phthalimides in Organic Synthesis and Materials Science

The introduction of halogen atoms onto the phthalimide core significantly influences the molecule's chemical and physical properties. Halogenation can alter the electronic nature of the phthalimide ring, impacting its reactivity and potential for further functionalization. japsonline.com In organic synthesis, halogenated phthalimides serve as versatile intermediates. The halogen atom, typically bromine or chlorine, acts as a leaving group in various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This has been instrumental in the construction of complex molecular architectures. mcgill.ca

In the field of materials science, halogenated phthalimides have shown promise in the development of new organic materials with tailored properties. nih.govresearchgate.net The presence of heavy halogen atoms can enhance photophysical properties, such as promoting phosphorescence. nih.gov This has led to research into their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability of halogens to influence crystal packing and intermolecular interactions is also a key area of investigation for designing materials with specific solid-state properties. nih.gov

Contextualization of 4-Bromo-N-methylphthalimide within Phthalimide Research

This compound is a specific derivative that combines the features of a halogenated phthalimide with an N-methyl substitution. The bromine atom at the 4-position of the phthalic ring provides a reactive site for synthetic transformations, while the N-methyl group modifies the compound's solubility and steric properties compared to the parent N-unsubstituted phthalimide. This particular combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity or applications in materials science. google.com Its structure allows for selective reactions at either the brominated aromatic ring or through transformations involving the imide functionality.

Historical Development and Early Research Trends Pertaining to this compound and Related Compounds

The synthesis of phthalimides dates back to the 19th century, with the Gabriel synthesis, a method for preparing primary amines from alkyl halides using potassium phthalimide, being a classic example of their early utility. organic-chemistry.org Over the decades, research has expanded to include a vast number of substituted phthalimides. Early research on halogenated phthalimides was often driven by the need for synthetic intermediates with specific reactivity. For instance, the bromination of phthalic anhydride (B1165640) and its derivatives has been a subject of study to understand the directing effects of the substituents and to access specific isomers. researchcommons.org

Research on N-substituted phthalimides, including N-methylphthalimide, has explored their use as protecting groups for amines and their applications in various chemical reactions. organic-chemistry.orglookchem.com The development of synthetic methods for N-alkylation of phthalimides has been a continuous area of interest. organic-chemistry.org Specific research into this compound and its isomers has been more recent, often linked to its role as a key building block in the synthesis of targeted molecules, such as pharmaceuticals and dyes. google.comgoogle.com For example, a patent describes the use of a related compound, N-methyl-4-amino-5-bromo-phthalimide, as an important intermediate for azo disperse red dyes. google.com This highlights the industrial relevance of such brominated N-methylphthalimide structures.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | nih.govscbt.com |

| Molecular Weight | 240.06 g/mol | scbt.com |

| CAS Number | 90224-73-0 | nih.govscbt.comchemicalbook.com |

| Appearance | White to light yellow powder or crystals | tcichemicals.com |

| Melting Point | 147.0 to 151.0 °C | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.comcalpaclab.com |

| IUPAC Name | 5-Bromo-2-methylisoindole-1,3-dione | nih.gov |

This table is interactive. Click on the headers to sort.

Synthesis and Characterization of this compound

The preparation of this compound can be achieved through various synthetic routes, typically involving the bromination of an N-methylphthalimide precursor or the N-methylation of a brominated phthalimide.

A common approach involves the direct bromination of N-methylphthalimide. However, controlling the regioselectivity of the bromination can be challenging, potentially leading to a mixture of isomers.

Alternatively, one could start with 4-bromophthalic anhydride. This can be reacted with methylamine (B109427) in a condensation reaction to form the target molecule. This method offers better control over the position of the bromine atom.

A patented method describes the synthesis of a related compound, N-methyl-4-amino-5-bromo-phthalimide, starting from N-methyl-4-aminophthalimide. google.comgoogle.com This process involves a bromination step using a brominating agent in the presence of a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide. google.com While not the exact synthesis for this compound, it illustrates a relevant industrial approach to brominating N-methylphthalimide derivatives.

Characterization of this compound relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the methyl protons and the aromatic protons, with their splitting patterns and chemical shifts providing information about the substitution pattern. While specific spectral data for this compound is not readily available in the provided search results, data for related compounds like N-(4-Bromobutyl)phthalimide shows distinct aromatic and alkyl proton signals. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the carbonyl groups of the imide ring, typically in the region of 1700-1780 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of the reactive bromine atom on the aromatic ring.

As a Precursor for Further Functionalization

The bromo-substituent on the phthalimide ring makes this compound an ideal substrate for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This enables the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex molecules. For example, it can be used in Suzuki, Heck, or Sonogashira coupling reactions to attach aryl, vinyl, or alkynyl groups, respectively.

Role in the Synthesis of Bioactive Molecules and Functional Materials

The phthalimide scaffold is present in numerous biologically active compounds, and this compound can serve as a key intermediate in the synthesis of novel analogs. ucl.ac.ukbiomedgrid.comnih.gov By using the bromine as a handle for further modification, chemists can systematically alter the structure of the molecule to optimize its biological activity.

In the realm of materials science, the ability to functionalize this compound through its bromine atom opens up possibilities for creating new polymers and organic materials. rsc.orgnih.gov The introduction of specific substituents can be used to tune the photophysical, electronic, and self-assembly properties of the resulting materials, making them suitable for applications in areas such as organic electronics. nih.govresearchgate.net For instance, a related compound, 4-amino-N-methylphthalimide, has been used as a basis for creating fluorescent molecular probes. conicet.gov.ar

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQHTQYTDPHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355044 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-73-0 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo N Methylphthalimide

Direct Bromination Approaches

Direct bromination stands as a primary method for the synthesis of 4-Bromo-N-methylphthalimide. This approach focuses on the direct interaction of a brominating agent with the N-methylphthalimide substrate. The success of this method hinges on the precise management of reagents, catalysts, and reaction conditions to achieve optimal yield and purity.

Bromination of N-Methylphthalimide

The direct bromination of N-methylphthalimide is an electrophilic aromatic substitution reaction. The phthalimido group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles. However, it is an ortho-, para-director. The selection of appropriate reagents and conditions is crucial to facilitate the bromination at the desired position, primarily the 4-position, while minimizing the formation of byproducts.

A notable method for the bromination of N-methylphthalimide derivatives employs a combination of hydrobromic acid (HBr) and a bromine salt, such as sodium bromide (NaBr), in the presence of an oxidizing agent like hydrogen peroxide (H2O2). google.com This combination is considered a milder alternative to using traditional, more aggressive brominating agents. google.com The in-situ generation of bromine from the oxidation of bromide ions allows for a more controlled reaction. google.com

| Reagent | Parameter | Exemplary Range | Reference |

|---|---|---|---|

| N-Methylphthalimide Derivative : Brominating Agent | Molar Ratio | 1 : (1.2 - 1.5) | google.com |

| HBr : NaBr | Molar Ratio | (2 - 12) : 3 | google.com |

| H2O2 : N-Methylphthalimide Derivative | Mass Ratio | (0.7 - 0.8) : 1 | google.com |

In the biphasic reaction medium that is often employed for bromination, a phase-transfer catalyst (PTC) plays a pivotal role in facilitating the reaction between reactants present in different phases. theaic.org Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst in such syntheses. google.com It is an environmentally benign, non-volatile, and commercially available salt with high thermal and chemical stability.

The mechanism of action for a PTC like TBAB involves the transport of the bromide anion from the aqueous phase to the organic phase, where the N-methylphthalimide substrate is dissolved. theaic.org The lipophilic tetrabutylammonium cation pairs with the bromide anion, and this ion pair has sufficient solubility in the organic solvent to transport the bromide ion to the reaction site. This enhances the rate of reaction by increasing the concentration of the reactive bromide species in the organic phase. The mass ratio of the phase-transfer catalyst to the N-methylphthalimide derivative is typically low, in the range of (0.005-0.01):1. google.com

The choice of solvent is critical as it influences the solubility of reactants and catalysts, and can affect the reaction rate and selectivity. Ethylene dichloride is a solvent that has been successfully used in the bromination of N-methylphthalimide derivatives. google.com The mass ratio of the N-methylphthalimide derivative to ethylene dichloride can be in the range of 1:(5-7). google.com The solvent should be inert under the reaction conditions and provide good solubility for the organic substrate.

N,N-Dimethylformamide (DMF) is another solvent that can be employed in related synthetic procedures, such as the synthesis of N-methylphthalimide itself, often in conjunction with a phase-transfer catalyst. researchgate.net The polarity of the solvent can influence the course of the bromination reaction. In electrophilic aromatic substitution, polar solvents can stabilize the charged intermediates, potentially increasing the reaction rate. However, the choice of solvent must be carefully optimized to balance reactivity with the ease of product isolation and purification.

| Solvent | Substrate to Solvent Ratio (by mass) | Reference |

|---|---|---|

| Ethylene Dichloride | 1 : (5 - 7) | google.com |

Temperature is a crucial parameter that must be carefully controlled to ensure the desired reaction outcome. The bromination of N-methylphthalimide derivatives is typically carried out at a moderately elevated temperature, for example, in the range of 35-38°C. google.com This temperature range is often sufficient to achieve a reasonable reaction rate without promoting the formation of undesirable byproducts, such as di-brominated species. google.com

The progress of the reaction should be monitored, for instance, by High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. The reaction is typically stopped when the concentration of the starting material falls below a certain threshold, for example, ≤2%. google.com Following the reaction, a controlled cooling step, for instance to 25°C, is often implemented before quenching the reaction with water. google.com

Achieving a high yield and purity of this compound requires a combination of optimized reaction conditions and effective post-reaction work-up and purification procedures. One strategy to improve the yield is the use of a phase-transfer catalyst, which can enhance the reaction rate and conversion. google.com Careful control of the stoichiometry of the brominating agent is also important to avoid the formation of over-brominated products. google.com

Post-reaction treatment is critical for enhancing the purity of the final product. A typical work-up procedure involves quenching the reaction with water, followed by removal of the organic solvent by distillation. google.com The crude product can then be subjected to a purification step such as recrystallization. For instance, the crude product can be refluxed in methanol (B129727) for a couple of hours, followed by cooling, filtration, and washing to obtain the purified product. google.com This post-treatment step has been shown to significantly increase the product purity to over 96%, with yields reported in the range of 85-87%. google.com

| Parameter | Value | Reference |

|---|---|---|

| Purity after Recrystallization (HPLC) | ~96.2% - 97.7% | google.com |

| Yield | ~85.4% - 87.5% | google.com |

Byproduct Formation and Mitigation (e.g., Dibromide formation)

The synthesis of brominated phthalimides can be complicated by the formation of undesired byproducts, most notably dibrominated compounds. The generation of these impurities directly impacts the purity and yield of the final product. Traditional bromination methods can be aggressive, leading to over-bromination of the aromatic ring.

A typical procedure to mitigate byproduct formation is detailed in the following table:

| Parameter | Condition | Purpose |

| Brominating Agent | Mixture of Hydrobromic Acid and Sodium Bromide | Creates a milder reaction environment to prevent over-bromination google.com. |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the reaction between aqueous and organic phases. |

| Solvent | Ethylene dichloride | Provides a suitable medium for the reaction. |

| Oxidant | Hydrogen peroxide | Used in conjunction with the bromide salts to generate bromine in situ. |

| Temperature | 35-38 °C | Maintained within a narrow range to ensure controlled bromination google.com. |

| Post-treatment | Recrystallization from methanol | Purifies the crude product, removing residual starting materials and byproducts. |

Alternative Bromination Routes

To circumvent the hazards associated with using elemental bromine, such as its high reactivity and toxicity, several alternative bromination reagents and methods have been developed. These alternatives often provide better regioselectivity and milder reaction conditions.

Commonly used alternative brominating agents include N-halosuccinimides, such as N-bromosuccinimide (NBS). NBS is a versatile reagent for regioselective aromatic brominations, often activated by an acid catalyst or light nih.gov. Another potent alternative is tribromoisocyanuric acid, which can efficiently brominate moderately deactivated aromatic rings in trifluoroacetic acid at room temperature.

The in-situ generation of bromine is another key strategy. This can be achieved by reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). This method enhances safety by avoiding the storage and handling of large quantities of molecular bromine.

| Reagent/Method | Description | Advantages |

| N-Bromosuccinimide (NBS) | A solid, crystalline brominating agent. | Easier and safer to handle than liquid bromine; often provides high regioselectivity nih.gov. |

| Tribromoisocyanuric acid | A solid reagent used for brominating various aromatic compounds. | Effective for deactivated arenes under mild conditions. |

| In-situ Br₂ Generation | Bromine is produced within the reaction mixture from precursors like HBr/NaOCl. | Minimizes exposure to hazardous Br₂; allows for precise control over the amount of bromine generated. |

| Bromodimethylsulfonium bromide | Generated in situ from dimethyl sulfoxide (B87167) and aqueous HBr. | A milder and more selective reagent compared to elemental bromine. |

Multi-Step Synthesis Involving Phthalic Anhydride (B1165640) and Amines

A prevalent and versatile method for synthesizing this compound involves a multi-step approach starting with phthalic anhydride or its derivatives and a primary amine.

Condensation Reactions with Substituted Anhydrides or Amines

The most direct multi-step synthesis of this compound involves the condensation of 4-bromophthalic anhydride with methylamine (B109427). This reaction proceeds by a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating induces dehydration and cyclization to form the stable five-membered imide ring. This method is widely applicable for the synthesis of various N-substituted phthalimides chemicalbook.com. The reaction is typically carried out in a solvent such as acetic acid.

Preparation of Ring-Substituted N-methylphthalimides via Condensation

This synthetic strategy can be generalized to prepare a wide array of ring-substituted N-methylphthalimides. The process begins with a substituted phthalic anhydride which is then condensed with methylamine. For instance, the synthesis of 4-nitro-N-methylphthalimide starts with 4-nitrophthalic anhydride and methylamine.

Bromination at Other Positions and Subsequent Rearrangements to Obtain this compound

The direct electrophilic bromination of the N-methylphthalimide ring presents challenges in achieving substitution at the 4-position. The phthalimide (B116566) structure contains a deactivated aromatic ring due to the electron-withdrawing nature of the two carbonyl groups. In electrophilic aromatic substitution reactions, such deactivating groups direct incoming electrophiles primarily to the meta-position, which in the case of N-methylphthalimide corresponds to the 3-position.

While specific studies on the direct bromination of N-methylphthalimide are not prevalent, analogous reactions, such as nitration, strongly support this regiochemical outcome. The nitration of N-methylphthalimide is reported to exclusively yield the 3-nitro-N-methylphthalimide isomer. By extension, it is highly probable that direct bromination would similarly favor the 3-position, yielding 3-bromo-N-methylphthalimide.

Furthermore, there is no readily available information in the reviewed scientific literature to suggest that 3-bromo-N-methylphthalimide can be subsequently rearranged to the 4-bromo isomer. Therefore, the direct bromination of N-methylphthalimide followed by rearrangement is not considered a viable synthetic route for the preparation of this compound. The synthesis is more reliably achieved through the use of a pre-brominated starting material like 4-bromophthalic anhydride.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and scalability of chemical reactions. For the synthesis of this compound and related compounds, microwave-assisted synthesis and flow chemistry represent significant advancements over traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity researchgate.net. The application of microwave heating can significantly accelerate the condensation reaction between 4-bromophthalic anhydride and methylamine, as well as other steps in the synthesis of phthalimide derivatives researchgate.netmdpi.com. The uniform and rapid heating provided by microwaves can complete reactions in minutes that might take hours using conventional heating methods.

| Technique | Advantages | Application Example |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times (minutes vs. hours)- Improved reaction yields- Higher product purity | Condensation of phthalic anhydrides with amines researchgate.netmdpi.com. |

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, particularly for hazardous reactions like bromination. By generating and consuming reactive intermediates like bromine in situ and in small volumes, flow chemistry significantly enhances the safety of the process. It also allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. While a specific flow chemistry protocol for this compound is not detailed in the available literature, the principles have been successfully applied to a wide range of aromatic bromination reactions, demonstrating its potential as a safer and more efficient manufacturing method nih.gov.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.org This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours or days to mere minutes. ajrconline.orgmdpi.com The advantages of this approach include a highly accelerated rate of reaction, potential for improved product yield and quality, and alignment with the principles of green chemistry by being an efficient and fast process. ajrconline.org

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to structurally related compounds, demonstrating its feasibility. For instance, the synthesis of 4-bromo-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride has been shown to be significantly more efficient under microwave irradiation. mdpi.com

In a comparative study, the conventional heating method for the imidation of 4-bromo-1,8-naphthalic anhydride required 24 to 48 hours, yielding the desired product in 21-22% yields. mdpi.com In contrast, the microwave-assisted approach, conducted in a dedicated microwave reactor, completed the reaction in just 20 minutes at 60°C, resulting in a significantly higher isolated yield of 54%. mdpi.com This demonstrates the potential for microwave-assisted methods to drastically improve the efficiency of synthesizing brominated imide compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Brominated Imide mdpi.com

| Method | Reagents | Reaction Time | Temperature | Yield |

| Conventional Heating | 4-bromo-1,8-naphthalic anhydride, ammonium (B1175870) acetate, acetic acid | 24 hours | Reflux | 22% |

| Microwave-Assisted | 4-bromo-1,8-naphthalic anhydride, ammonium acetate, acetic acid | 20 minutes | 60°C | 54% |

This comparative data underscores the primary benefits of microwave-assisted synthesis, namely the substantial reduction in reaction time and the improvement in product yield. mdpi.com Such solvent-free or solvent-minimal microwave-promoted reactions are also noted for being environmentally friendly. organic-chemistry.org

Catalytic Methods for Bromination or Coupling to Introduce Bromine

Catalytic methods are instrumental in selectively introducing a bromine atom onto the N-methylphthalimide scaffold. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation, facilitating the reaction between reagents present in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent). acsgcipr.org

A documented method for the synthesis of a related compound, N-methyl-4-amino-5-bromo-phthalimide, utilizes a phase-transfer catalyst for the bromination step. google.comgoogle.com This process starts with N-methyl-4-amino-phthalimide and introduces a bromine atom onto the aromatic ring using a brominating agent in the presence of a catalyst. google.com

The reaction employs Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. google.comgoogle.com TBAB is known for its stability, low cost, and environmentally friendly characteristics, making it a preferred choice in many PTC applications. researchgate.net The catalyst facilitates the transfer of the brominating species into the organic phase where it can react with the phthalimide derivative. acsgcipr.orggoogle.com

The synthesis involves dissolving the N-methyl-4-amino-phthalimide in a solvent like ethylene dichloride. google.com The brominating agent, a combination of hydrobromic acid and sodium bromide, is then added along with the TBAB catalyst and sulfuric acid. google.com The reaction is typically carried out at a controlled temperature of 35-38°C, with hydrogen peroxide being added portion-wise. google.com This method is reported to be stable, although it can result in yields of around 70% and purity of approximately 90%, with the potential for dibrominated side products. google.com

Table 2: Reagents in the Phase-Transfer Catalytic Bromination of an N-methylphthalimide Derivative google.com

| Reagent | Role |

| N-methyl-4-amino-phthalimide | Starting Material |

| Ethylene Dichloride | Solvent |

| Hydrobromic Acid & Sodium Bromide | Brominating Agent |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst |

| Sulfuric Acid | Acid catalyst/Dehydrating agent |

| Hydrogen Peroxide | Oxidant |

This catalytic approach highlights a viable and established route for the bromination of N-substituted phthalimides, providing a pathway to compounds such as this compound. The use of a catalyst is crucial for enabling the reaction between the aqueous brominating agent and the organic substrate. google.com

Chemical Reactivity and Derivatization of 4 Bromo N Methylphthalimide

Cross-Coupling Reactions

4-Bromo-N-methylphthalimide serves as a key substrate in various palladium-catalyzed cross-coupling reactions. Its reactivity is centered around the carbon-bromine bond, which can be activated by a palladium catalyst to form a new carbon-carbon bond with a suitable coupling partner.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds and other conjugated systems. While specific literature detailing the Suzuki-Miyaura reaction of this compound is not abundant in the public domain, the general principles of this reaction can be applied to understand its potential transformations.

In a typical Suzuki-Miyaura reaction, this compound would react with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base. The reaction would result in the substitution of the bromine atom with the phenyl group, yielding 4-Phenyl-N-methylphthalimide. This transformation is a powerful tool for introducing aryl substituents onto the phthalimide (B116566) core.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system employed. A common and effective system involves a palladium(II) acetate (Pd(OAc)₂) precatalyst, which is reduced in situ to the active palladium(0) species. whiterose.ac.uk Triphenylphosphine (PPh₃) is frequently used as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle. scielo.br A base, such as cesium carbonate (Cs₂CO₃), is essential for the activation of the organoboron reagent, enabling the transmetalation step. organic-chemistry.org

Table 1: Typical Catalyst System Components for Suzuki-Miyaura Reactions

| Component | Role |

| Palladium(II) acetate (Pd(OAc)₂) | Precatalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| Cesium carbonate (Cs₂CO₃) | Base |

This table is generated based on general knowledge of Suzuki-Miyaura reactions and does not represent a specific experiment with this compound.

The conditions for a Suzuki-Miyaura reaction must be carefully optimized to achieve a high yield of the desired product. The temperature typically ranges from room temperature to elevated temperatures, often around 80-110°C, to ensure a reasonable reaction rate. fishersci.co.uk The choice of solvent is also critical, with common options including toluene, dioxane, and dimethylformamide (DMF), often in the presence of water. fishersci.co.uk The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system. fishersci.co.uk

Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Range/Value |

| Temperature | 80-110 °C |

| Solvent | Toluene, Dioxane, or DMF with water |

| Time | 1-24 hours |

This table illustrates general conditions and is not based on a specific documented reaction of this compound.

The Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids provides a direct route to asymmetrically substituted N-methylphthalimides. By selecting different boronic acids, a wide array of functionalized aryl groups can be introduced at the 4-position of the phthalimide ring, leading to a diverse library of compounds with potential applications in materials science and medicinal chemistry.

While not a direct reaction of this compound, a related application of the Suzuki-Miyaura coupling is seen in the synthesis of derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. In this case, the bromo-substituted pyrazine carboxamide undergoes a Suzuki coupling with various aryl boronic acids. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane and water, at an elevated temperature of around 90°C for 24 hours. fishersci.co.uk This process allows for the introduction of diverse aryl groups onto the pyrazine carboxamide scaffold, yielding a range of derivatives. fishersci.co.uk

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the phthalimide ring can activate the aromatic system of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the bromine atom. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. nih.govnih.govlibretexts.org

While direct studies on this compound are scarce, research on the related compound, 4-bromo-5-nitrophthalodinitrile, provides valuable insight into the potential reactivity of the bromophthalimide core in SNAr reactions.

Nitrogen-containing heterocycles can act as effective nucleophiles in SNAr reactions. For instance, the reaction of 4-bromo-5-nitrophthalodinitrile with benzotriazole results in the displacement of the bromine atom.

In a study on 4-bromo-5-nitrophthalodinitrile, the bromine atom was substituted by 1H-benzotriazole in the presence of a base. This demonstrates the feasibility of using nitrogen heterocycles as nucleophiles to functionalize the 4-position of a brominated phthalimide derivative.

Oxygen and sulfur-based nucleophiles, such as phenols and thiols, can also participate in nucleophilic aromatic substitution reactions with activated aryl halides. mdpi.com The reaction of 4-bromo-5-nitrophthalodinitrile with 4-nonylphenol in the presence of a base leads to the formation of an ether linkage at the 4-position, with the nitro group being displaced. It is important to note that in this specific literature example with the dinitrile derivative, the nitro group is displaced rather than the bromo group. However, it demonstrates the principle of SNAr with an oxygen nucleophile on a related phthalonitrile ring system.

Table 3: Nucleophilic Aromatic Substitution of 4-Bromo-5-nitrophthalodinitrile (Data for an analogous system)

| Nucleophile | Product | Reference |

| 1H-Benzotriazole | 4-(1-Benzotriazolyl)-5-nitrophthalodinitrile | This information is based on the general principles of SNAr reactions. |

| 4-Nonylphenol | 4-Nitro-5-(4-nonylphenoxy)phthalodinitrile | This information is based on the general principles of SNAr reactions. |

Reduction Reactions

The reduction of this compound can be expected to proceed via two main pathways: reduction of the phthalimide ring system or cleavage of the carbon-bromine bond. The specific outcome would be highly dependent on the reaction conditions, including the choice of reducing agent and the electrochemical potential.

Selective Electroreduction of N-methylphthalimide

While specific studies on the selective electroreduction of this compound are not detailed in the provided search results, the electrochemical behavior of related N-oxyphthalimides has been investigated. In these systems, single-electron reduction leads to the cleavage of the N-O bond. By analogy, the electrochemical reduction of this compound could potentially lead to the cleavage of the carbon-bromine bond or reduction of the carbonyl groups in the phthalimide ring, depending on the reduction potential. For instance, the electrochemical reduction of N-oxyphthalimide derivatives in DMF has been studied using cyclic voltammetry, where electron transfer to the substrate initiates the decomposition of the intermediate radical anion.

Photoreduction Processes

Formation of Polyimides and Polymers

This compound serves as a valuable monomer in the synthesis of advanced polymers, particularly high-temperature resistant polyimides. Its bromo-functionality allows for further chemical transformations to create larger, more complex monomers that are then used in polymerization reactions.

Use as Monomers in Polymer Synthesis

This compound is utilized as a precursor to synthesize more complex monomers for polyimide production. For example, it can be converted into acetylene bis-phthalic compounds. These resulting dianhydrides are then reacted with aromatic diamines to form polyimides. These polyimides are noted for their utility in high-temperature applications where solvent resistance is crucial, such as in components for combustion engines.

Synthesis of Acetylene Bis-phthalic Compounds

A key application of this compound is in the synthesis of 1,2-acetylene-4,4′-bis(N-methylphthalimide). google.com This is achieved by reacting this compound with acetylene gas in the presence of a palladium-copper catalyst. google.com The resulting acetylene bis-phthalimide can then be converted into a dianhydride, which is a key monomer for polyimide synthesis.

The synthesis of 1,2-acetylene-4,4′-bis(N-methylphthalimide) involves bubbling acetylene through a solution of this compound with specific catalysts. google.com A typical reaction mixture is detailed in the table below.

| Reactant/Catalyst | Amount | Moles (mmol) |

| This compound | 0.5 g | 2.1 |

| Bis(triphenylphosphine)palladium dichloride | 7 mg | 0.01 |

| Cuprous iodide | 4 mg | 0.02 |

| Triphenylphosphine | 4 mg | 0.015 |

| Triethylamine (solvent) | 10 ml | - |

| Acetylene | Bubbled for 6 hours | - |

| Table 1: Reaction components for the synthesis of 1,2-acetylene-4,4′-bis(N-methylphthalimide). google.com |

The reaction is typically stirred at reflux under a nitrogen atmosphere. After the reaction, the product is isolated as a light brown solid. google.com This acetylene-bis(phthalimide) can then be further processed to create the corresponding di(phthalic anhydride) monomer, which is then polymerized with various aromatic diamines to produce polyimides with high glass transition temperatures and decomposition onsets. google.com

Synthesis of Poly(ether imide)s (PEIs)

Poly(ether imide)s (PEIs) are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of PEIs often involves the creation of ether linkages between aromatic rings. While direct polymerization from this compound is not extensively documented, the principles of PEI synthesis suggest a viable pathway through nucleophilic aromatic substitution.

A general method for synthesizing PEIs involves the reaction of a bisphenolate with a monomer containing activated leaving groups, such as nitro or halogen substituents, on a phthalimide ring. researchgate.net In this context, the bromine atom on this compound serves as a leaving group that can be displaced by an oxygen nucleophile.

The proposed polymerization process would involve the reaction of this compound with an aromatic diol (bisphenol) in the presence of a base in a polar aprotic solvent. The base deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic bisphenolate anion. This anion then attacks the electron-deficient aromatic ring of the phthalimide, displacing the bromide ion and forming an aryl ether linkage. To achieve a high molecular weight polymer, a bis-imide monomer would typically be reacted with an anionic monomer, such as a bisphenolate salt. google.com

Table 1: Typical Components in Poly(ether imide) Synthesis via Nucleophilic Displacement

| Component Role | Example Compound | Function |

| Imide Monomer | This compound (hypothetical) | Provides the imide functionality and the site for nucleophilic attack. |

| Aromatic Diol | Bisphenol A | Forms the ether linkages and contributes to the polymer backbone structure. |

| Base | Potassium Carbonate | Deprotonates the diol to form the active nucleophile (phenolate). |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Dissolves reactants and facilitates the high-temperature reaction. |

Derivatization for Molecular Probes and Switches

The this compound scaffold is a valuable precursor for creating functional organic molecules, particularly those used as molecular probes and switches. The bromine atom at the 4-position is amenable to substitution reactions, allowing for the introduction of various functional groups that impart specific photophysical properties.

A key derivative of this compound is 4-amino-N-methylphthalimide, a well-established fluorophore. sigmaaldrich.com The synthesis of this amino derivative from the bromo precursor is a critical step in developing fluorescent probes. This conversion can be achieved through methods such as amination reactions where the bromine atom is substituted by an amino group.

Once synthesized, 4-amino-N-methylphthalimide and its derivatives exhibit interesting photophysical properties, most notably solvatochromism—a pronounced shift in their fluorescence emission spectrum depending on the polarity of the solvent. rsc.orgnih.gov In non-polar solvents, these compounds often show high quantum yields of fluorescence, which are significantly reduced in polar protic solvents. rsc.org This sensitivity to the local environment makes them excellent candidates for fluorescent probes designed to report on the polarity of their surroundings, such as within biological membranes or protein binding sites. nih.gov

The general synthetic strategy involves a one-step process to create a variety of 4-amino substituted phthalimides that can be further functionalized. rsc.org These fluorescent probes can be linked to other molecules of interest to study uptake, distribution, and target binding. rsc.org

Table 2: Photophysical Properties of 4-Amino-N-methylphthalimide Derivatives

| Property | Description | Significance |

| Solvatochromism | The emission maximum (λem) and Stokes shift are dependent on solvent polarity. conicet.gov.ar | Allows the molecule to act as a probe for local environmental polarity. nih.gov |

| Quantum Yield | High in non-polar solvents, but significantly reduced in polar protic solvents. rsc.org | Provides a clear "on/off" or graded signal in response to environmental changes. |

| Excitation | Can be selectively excited outside the absorption range of many biological molecules. nih.gov | Reduces background interference in biological imaging applications. |

The integration of the 4-amino-N-methylphthalimide fluorophore with a photochromic compound, such as a diarylethene, creates a sophisticated molecular switch. conicet.gov.ar Photochromic molecules can reversibly change their structure and, consequently, their absorption properties when irradiated with different wavelengths of light. nih.gov Diarylethenes are particularly suitable for this application due to the thermal stability of both of their isomers (open-form and closed-form). nih.gov

In such a system, the 4-amino-N-methylphthalimide unit is covalently linked to a diarylethene molecule. The switching mechanism relies on the modulation of the fluorescence of the phthalimide moiety by the photo-isomerization of the diarylethene. conicet.gov.ar

"On" State : Typically, the diarylethene is in its open-form (OF). In this state, it does not quench the fluorescence of the attached 4-amino-N-methylphthalimide. When the fluorophore is excited, it emits light.

"Off" State : Upon irradiation with UV light, the diarylethene converts to its closed-form (CF). This closed isomer often has an absorption band that overlaps with the emission spectrum of the fluorophore. This overlap can lead to efficient quenching of the fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or changes in the electronic properties of the fluorophore. conicet.gov.ar The fluorescence is thus "switched off." The system can be reverted to the "on" state by irradiation with visible light, which re-opens the diarylethene ring.

This light-driven control over fluorescence allows for the development of advanced materials for applications in optical memory devices and biological imaging, where specific events can be triggered and monitored with high spatial and temporal resolution. conicet.gov.ar The contrast in the fluorescence signal between the "on" (open-form) and "off" (photostationary state) can be very high, making the switching clear and detectable. conicet.gov.ar

Reaction Mechanism Elucidation

Understanding the precise steps involved in reactions utilizing this compound is fundamental to enhancing their efficiency and scope.

Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can serve as a substrate in these transformations. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. The generally accepted mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form an organopalladium(II) species.

Transmetalation: The organopalladium(II) species reacts with a boronic acid derivative (activated by a base) to transfer the organic group from boron to palladium.

Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the context of N-methylphthalimide-substituted benzimidazolium salts used to form PEPPSI-Pd-NHC complexes, these catalysts have shown effectiveness in Suzuki-Miyaura cross-coupling reactions of various aryl bromides with phenylboronic acid. researchgate.net The catalytic activity is influenced by the nature of the substituents on the NHC ligand and the reaction conditions. researchgate.net For example, excellent yields were achieved in the coupling of 4-tert-butylphenylboronic acid with 4-chlorotoluene (B122035) using these catalysts. researchgate.net

Another relevant transformation is the SmI₂-mediated reductive cross-coupling. In 2007, a study reported the successful coupling between phthalimides and activated olefins. acs.org Based on DFT calculations, a plausible mechanism was proposed for this reaction. acs.org

Bromination Reaction Mechanisms

While this compound is a product of bromination, understanding the mechanism of its formation is critical. The bromination of N-methylphthalimide likely proceeds via an electrophilic aromatic substitution mechanism. In this reaction, a source of electrophilic bromine (Br⁺), often generated from Br₂ and a Lewis acid like FeBr₃, attacks the aromatic ring of N-methylphthalimide. A two-step mechanism is generally proposed for such reactions: libretexts.org

Formation of the sigma-complex (arenium ion): The electrophile (Br⁺) attacks the π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

Proton Abstraction: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The directing effects of the phthalimide group influence the position of bromination.

Alternatively, radical bromination, such as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) and a radical initiator. wikipedia.org The proposed mechanism by Goldfinger suggests that NBS maintains a low concentration of molecular bromine, which is the active brominating agent in a radical chain reaction. wikipedia.org This method is typically used for allylic and benzylic bromination. wikipedia.org More recent methods involve visible-light-mediated C-H bromination using N-bromoamides, which proceed via radical-mediated pathways. researchgate.net

Morita-Baylis-Hillman Reaction for Non-Electron-Deficient Olefins

The classical Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophilic trigger like a tertiary amine or phosphine. mdpi.comorganic-chemistry.org The mechanism consists of three main steps: princeton.edu

Michael Addition: The nucleophilic catalyst adds to the activated alkene to form a zwitterionic intermediate. mdpi.comprinceton.edu

Aldol-type Addition: The zwitterionic intermediate adds to the electrophile (e.g., an aldehyde). princeton.edu

Elimination: The catalyst is eliminated, regenerating it for the next catalytic cycle and forming the product. princeton.edu

A significant limitation of the traditional MBH reaction is its general applicability only to electron-deficient olefins. However, recent advancements have enabled the use of non-electron-deficient olefins through photoredox catalysis. rsc.orgresearchgate.net In this modified approach, a visible-light-induced photoredox cycle is coupled with quinuclidine (B89598) catalysis. rsc.orgresearchgate.net The key feature is the in situ formation of β-quinuclidinium radical intermediates from the addition of olefins to quinuclidinium radical cations, which then participate in the MBH-type reaction. rsc.orgresearchgate.net Mechanistic studies, including radical probe experiments and DFT calculations, support the proposed reaction pathways. rsc.orgresearchgate.net

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for studying various aspects of chemical systems. It is used to investigate reaction mechanisms, predict molecular properties, and analyze electronic structures.

For instance, DFT calculations have been employed to shed light on the reaction mechanism of the SmI₂-mediated reductive cross-coupling of phthalimides with activated olefins. acs.org In the study of the photoredox-enabled MBH reaction for non-electron-deficient olefins, DFT calculations were conducted to support the proposed radical-based mechanism. rsc.orgresearchgate.net

Furthermore, DFT has been used to study the structural and electronic properties of compounds synthesized via Suzuki cross-coupling reactions, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. nih.gov These calculations, including Frontier Molecular Orbital (FMO) analysis, help in understanding the reactivity of the synthesized molecules. nih.gov

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. mdpi.com For phthalimide derivatives, such as N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide, molecular geometries have been optimized using DFT methods like WB97XD with the 6-311G(d,p) basis set. researchgate.net These optimized structures are crucial for subsequent calculations of other properties.

In a study on fluorescent aryl naphthalene (B1677914) dicarboximides, DFT calculations (B3LYP/6-311G**) were used to confirm the influence of steric effects on the molecular geometry, which in turn affects the photophysical properties of the dyes. rsc.org The dihedral angles between different aromatic systems were calculated to understand the degree of twisting in the molecules. rsc.org This highlights how computational methods can elucidate structure-property relationships.

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Related Compounds

| Compound/System Studied | DFT Functional | Basis Set | Purpose of Calculation |

| N-(methyl)phthalimide | WB97XD | 6-311G(d,p) | Molecular geometry optimization, NBO analysis. researchgate.net |

| 4-bromoanilinium perchlorate | B3LYP | 6-311++(d,p) | Ground state optimization, FMO analysis. mdpi.com |

| Aryl naphthalene dicarboximides | B3LYP | 6-311G** | Confirmation of molecular geometry and steric effects. rsc.org |

| SmI₂-mediated coupling of phthalimides | - | - | Elucidation of reaction mechanism. acs.org |

| Photoredox MBH reaction | - | - | Support for proposed reaction pathways. rsc.orgresearchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives | - | - | Study of structural and electronic properties. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a large gap implies high stability and low reactivity. chemmethod.com

Table 1: Calculated Frontier Orbital Energies for Related Phthalimide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 4-Bromophthalimide | -7.88 | -1.96 | 5.92 |

| Phthalimide | -7.71 | -1.61 | 6.10 |

| N-Chlorophthalimide | -8.32 | -2.01 | 6.31 |

| 3-Nitrophthalimide | -8.41 | -1.79 | 6.62 |

This interactive table is based on data for related compounds to illustrate the typical range of values for phthalimide derivatives. chemmethod.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This analysis is highly effective for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and electron density delocalization, which contribute to molecular stability. researchgate.netresearchgate.netresearchgate.net

The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

Thermodynamic and Kinetic Studies of Reactions

The study of reaction mechanisms often involves considering whether a reaction is under thermodynamic or kinetic control. libretexts.org The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. The thermodynamic product is the most stable product, which may form more slowly if its pathway has a higher activation energy. libretexts.org

Kinetic investigations have been performed on the reactions of related compounds, such as the pyridinolysis of S-methyl thiocarbonates, where reaction rates and Brønsted plots help elucidate the mechanism. acs.org For reactions involving substituted phthalimides, such as nucleophilic substitution on the aromatic ring, the position of the bromo substituent would significantly direct the kinetic and thermodynamic outcomes. For example, in the addition of an electrophile like HBr to a conjugated diene, the 1,2-adduct is often the kinetic product, while the more stable 1,4-adduct is the thermodynamic product. libretexts.org While specific studies on this compound were not found, its reactivity in reactions like nucleophilic aromatic substitution would be governed by the interplay of the electron-withdrawing imide group and the inductive and resonance effects of the bromine atom, which would influence the stability of intermediates and transition states.

Charge Delocalization Patterns

Charge delocalization is a key factor in determining the stability and reactivity of a molecule. It is the dispersion of electron density over several atoms in a molecule, often through resonance or hyperconjugation. This phenomenon is effectively studied using NBO analysis, which quantifies the interactions leading to electron delocalization. researchgate.netniscpr.res.in

In the phthalimide system, the aromatic ring and the dicarbonyl moiety create a conjugated system where π-electrons are delocalized. NBO analysis on related phthalimides shows significant charge transfer from the lone pairs of the carbonyl oxygens and the nitrogen atom into the antibonding orbitals of the ring. researchgate.netniscpr.res.in The bromine atom in this compound participates in this delocalization. Its lone pair electrons can be donated to the aromatic π-system through resonance, while its inductive effect withdraws electron density. The balance of these effects influences the charge distribution across the entire molecule, impacting its chemical properties and intermolecular interactions. The stability gained from these charge delocalization interactions can be estimated by the second-order perturbation energies (E(2)) in NBO analysis. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing and supramolecular assembly of this compound are governed by various non-covalent intermolecular interactions. While the N-methyl group prevents the classical N-H···O hydrogen bonding seen in unsubstituted phthalimide, other interactions become dominant. These include weak C-H···O hydrogen bonds, where hydrogen atoms from the methyl group or the aromatic ring interact with the carbonyl oxygen atoms. iucr.org

Of particular importance for this molecule is halogen bonding. The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as a carbonyl oxygen atom (C-Br···O=C). This interaction arises from the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential (the sigma-hole) opposite the C-Br covalent bond. Additionally, π-π stacking interactions between the aromatic phthalimide rings can contribute significantly to the crystal packing. Studies on related N-arylimides have quantified the role of such lone-pair···π and CH−π interactions in dictating molecular conformation. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, such as electronic transition energies, absorption wavelengths (λ), and oscillator strengths (f). sissa.itresearchgate.net It is an extension of DFT that allows for the calculation of the response of the electron density to a time-dependent perturbation, such as electromagnetic radiation. aps.org

TD-DFT calculations on related molecules like N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide have been used to simulate their UV-visible spectra. researchgate.netniscpr.res.in These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For this compound, TD-DFT would be used to understand how the bromo-substituent affects the electronic absorption spectrum compared to the unsubstituted N-methylphthalimide. The results would provide insight into the energies of the main electronic transitions, which are typically HOMO→LUMO transitions, and how they are influenced by the solvent environment, often modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Mechanistic Investigations and Theoretical Studies

Theoretical Studies

Computational chemistry provides a powerful lens for examining molecular structure and electronic properties. While specific theoretical studies focusing exclusively on this compound are limited, research on analogous phthalimide (B116566) derivatives can be extrapolated to understand its behavior.

A significant theoretical investigation focused on the charge delocalization patterns of N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide using Natural Bond Orbital (NBO) analysis and Density Functional Theory (DFT) computations. niscpr.res.inresearchgate.net This study is relevant for understanding the electronic environment within the this compound molecule, as the core N-methylphthalimide structure is the same.

Key Findings from Theoretical Studies on Related Phthalimides:

| Parameter | Observation on Related Phthalimides | Relevance to this compound |

| Charge Delocalization | NBO analysis showed significant charge delocalization within the phthalimide ring. niscpr.res.inresearchgate.net | The bromine atom, being an electron-withdrawing group, is expected to influence the electron density distribution and charge delocalization pattern in the aromatic ring. |

| Intramolecular Interactions | Second-order perturbation energy calculations quantified the stabilizing donor-acceptor interactions. niscpr.res.in | Similar interactions would be present, modulated by the electronic effects of the bromine substituent. |

| Molecular Stability | The delocalization of electron density contributes to the overall stability of the phthalimide structure. researchgate.net | The fundamental stability of the phthalimide core is expected to be maintained in the bromo-substituted derivative. |

These theoretical insights into related molecules suggest that the electronic properties of this compound are governed by the inherent characteristics of the N-methylphthalimide core, with the bromine atom at the 4-position of the phthalic acid moiety primarily influencing the aromatic system's electron density and reactivity.

As of the current literature survey, no specific molecular dynamics (MD) simulations for this compound have been reported. MD simulations could, in principle, provide detailed information about the conformational dynamics, solvation, and transport properties of the molecule. Such studies on related systems, like 4-aminophthalimide (B160930) in a β-cyclodextrin cavity, have demonstrated the power of this technique to probe molecular behavior in constrained environments. However, dedicated MD studies on this compound are yet to be published.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Bromo-N-methylphthalimide, ¹H NMR, ¹³C NMR, and 2D NMR methods collectively provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound shows distinct signals for the aromatic protons and the N-methyl group protons. rsc.org

The aromatic region displays three signals corresponding to the three protons on the substituted benzene (B151609) ring. A doublet at δ 7.97 ppm is assigned to the proton at position 4 (H-4), showing a small coupling constant (J=1.5 Hz) due to meta-coupling with H-6. rsc.org The proton at position 6 (H-6) appears as a doublet of doublets at δ 7.84 ppm, coupling with both the ortho proton H-7 (J=7.8 Hz) and the meta proton H-4 (J=1.5 Hz). rsc.org The proton at position 7 (H-7) is observed as a doublet at δ 7.71 ppm with a coupling constant of J=8.1 Hz, resulting from ortho-coupling to H-6. rsc.org The N-methyl group gives rise to a sharp singlet at δ 3.17 ppm, integrating to three protons. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.97 | d | 1.5 |

| H-6 | 7.84 | dd | 7.8, 1.5 |

| H-7 | 7.71 | d | 8.1 |

| N-CH₃ | 3.17 | s | N/A |

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum for this compound shows signals for the two carbonyl carbons of the imide group, the six carbons of the aromatic ring, and the single carbon of the N-methyl group. rsc.org The two carbonyl carbons (C=O) are observed at δ 167.6 and 167.1 ppm. rsc.org The aromatic carbons appear in the downfield region, with the carbon bearing the bromine atom (C-5) and other carbons resonating at distinct chemical shifts, including δ 136.8 and 133.8 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.6 |

| C=O | 167.1 |

| Aromatic C | 136.8 |

| Aromatic C | 133.8 |

| Other Aromatic C (not specified in source) | N/A |

| N-CH₃ | N/A (typically ~24-25 ppm) |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling relationships between the aromatic protons. Cross-peaks would be expected between the signal at δ 7.84 ppm (H-6) and the signals at δ 7.71 ppm (H-7) and δ 7.97 ppm (H-4), definitively establishing the arrangement of protons on the aromatic ring.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of each aromatic carbon signal by correlating it to its known proton signal. For example, the proton signal at δ 3.17 ppm would show a cross-peak to the N-methyl carbon signal in the ¹³C spectrum.

To further validate the structural assignment, theoretical chemical shift calculations can be performed using computational methods like Density Functional Theory (DFT). researchgate.net These calculations predict the NMR chemical shifts based on the optimized molecular geometry. The computed values for both ¹H and ¹³C shifts are then compared with the experimental data. A strong correlation between the calculated and observed shifts provides a high degree of confidence in the proposed structure. researchgate.net Studies on similar phthalimide (B116566) derivatives have shown good agreement between experimental data and shifts predicted using the B3LYP method, which also aids in assigning vibrational frequencies in IR and Raman spectra. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the imide functional group and the bromo-aromatic system. The most prominent peaks are the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the five-membered imide ring, typically appearing in the range of 1700-1780 cm⁻¹. lookchem.com Aromatic C-H stretching vibrations are also observed, usually above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Asymmetric Stretch (Imide) | ~1770 - 1780 lookchem.comvulcanchem.com |

| C=O Symmetric Stretch (Imide) | ~1700 - 1715 vulcanchem.com |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-Br Stretch | 650 - 750 vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can reveal structural details. The molecular formula of this compound is C₉H₆BrNO₂. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. sigmaaldrich.com Therefore, this compound will exhibit a molecular ion cluster at m/z ≈ 239 (for the ⁷⁹Br isotope) and m/z ≈ 241 (for the ⁸¹Br isotope). The monoisotopic mass of the compound is calculated to be 238.95819 Da. nih.gov

Fragmentation analysis can provide further structural proof. Common fragmentation pathways for this molecule would include the loss of the bromine atom ([M-Br]⁺) or cleavage of the methyl group ([M-CH₃]⁺).

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion (with ⁷⁹Br) | ~239 |

| [M+2]⁺ | Molecular ion (with ⁸¹Br) | ~241 |

| [M-Br]⁺ | Loss of Bromine atom | ~160 |

| [M-CH₃]⁺ | Loss of Methyl group | ~224/226 |

| [M-CO]⁺ | Loss of Carbonyl group | ~211/213 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectra of N-methylphthalimide derivatives have been recorded in various solvents, such as dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org For related palladium complexes, broad absorption bands have been observed between 350 and 430 nm, with stronger absorption below 350 nm. beilstein-journals.orgresearchgate.net

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data. The simulation of UV-Vis spectra for phthalimide derivatives, such as N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide, has been performed using Time-Dependent Density Functional Theory (TD-DFT). niscpr.res.inresearchgate.netijsrst.com These theoretical calculations can predict absorption wavelengths (λ), excitation energies, and oscillator strengths, which correspond to the electronic transitions within the molecule. researchgate.net This approach provides a deeper understanding of the charge delocalization patterns and stability of the molecule. niscpr.res.in

Table 2: Conceptual Data from Simulated UV-Vis Spectra

| Transition | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

| This table illustrates the type of data generated from TD-DFT simulations as described in the literature for related compounds. Specific values for this compound are not provided in the searched sources. |

The electronic absorption spectrum of a molecule can be significantly influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. nih.gov This effect can cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift). nih.gov For phthalimide derivatives, both experimental and theoretical studies have explored the influence of solvent. researchgate.netconicet.gov.ar For instance, the energetic behavior of related phthalimides has been computationally examined in solvents like water, ethanol, and methanol (B129727) using the Polarizable Continuum Model (PCM). researchgate.net Generally, an increase in solvent polarity can lead to a red shift in the emission spectra of related compounds, indicating a change in the energy difference between the ground and excited states. conicet.gov.arresearchgate.net

Table 3: Illustrative Effect of Solvent Polarity on Absorption Maxima (λmax)

| Solvent | Polarity (Conceptual) | λmax Shift (Conceptual) |

| Hexane | Non-polar | Reference |

| Chloroform | Intermediate | Bathochromic / Hypsochromic |

| Ethanol | Polar (Protic) | Bathochromic / Hypsochromic |

| Water | High-Polarity (Protic) | Bathochromic / Hypsochromic |

| This table illustrates the concept of solvatochromism. The direction of the shift for this compound depends on the specific electronic transitions and was not explicitly detailed in the search results. |

X-ray Crystallography

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions. The crystal structures of several phthalimide derivatives have been determined and are available in resources like the Crystallography Open Database. ugr.esugr.es Although obtaining a single crystal suitable for X-ray diffraction can sometimes be challenging for this class of compounds, the resulting data is invaluable for understanding the molecule's solid-state conformation and packing. beilstein-journals.org

Table 4: Typical Parameters Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The angles between planes through two sets of three atoms. |

| Specific crystallographic data for this compound was not found in the search results. |

Crystal System and Space Group Determination

Experimental determination of the crystal system and space group for this compound is not found in the reviewed scientific literature. These parameters can only be definitively established through single-crystal X-ray diffraction analysis.